acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
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Overview
Description
Acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple amino groups and a pentanoyl backbone. It is known for its versatility and is used in numerous chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid typically involves the use of acetic acid as a catalyst. One common method involves the acetylation of amines using catalytic acetic acid and either ethyl acetate or butyl acetate as the acyl source . This process can be conducted at temperatures ranging from 80–120 °C, and catalyst loadings as low as 10 mol% can afford acetamide products in excellent yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation reactions using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, ethyl acetate, butyl acetate, and various oxidizing and reducing agents. Reaction conditions typically involve moderate to high temperatures (80–120 °C) and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include acetamide derivatives, β-amino alcohols, and various substituted amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and β-amino alcohols.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein modification.
Medicine: It is investigated for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an acetylating agent, modifying proteins and other biomolecules by transferring acetyl groups. This modification can alter the activity, stability, and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetic acid derivatives and amino acid-based compounds. Examples include:
Acetyl-L-carnitine: An acetylated form of L-carnitine, used in the treatment of neurological disorders.
N-acetylcysteine: An acetylated form of cysteine, used as a mucolytic agent and antioxidant.
Acetylsalicylic acid:
Uniqueness
What sets acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid apart is its unique structure, which includes multiple amino groups and a pentanoyl backbone. This structure allows for diverse chemical reactivity and a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C14H30N8O5 |
---|---|
Molecular Weight |
390.44 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H26N8O3.C2H4O2/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17;1-2(3)4/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19);1H3,(H,3,4)/t7-,8-;/m0./s1 |
InChI Key |
XIKSRTKHBIGOMS-WSZWBAFRSA-N |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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